molecular formula C7H6BrNO3 B1446730 5-Bromo-4-methoxypicolinic acid CAS No. 1211586-66-1

5-Bromo-4-methoxypicolinic acid

Cat. No. B1446730
M. Wt: 232.03 g/mol
InChI Key: WETHWISOHPPPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It is a derivative of picolinic acid, which is itself a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methoxypicolinic acid is characterized by the presence of a bromine atom and a methoxy group attached to a picolinic acid core . The exact positions of these substituents on the picolinic acid ring can vary, leading to different isomers .

Scientific Research Applications

Chemical Synthesis and Process Scale-Up

5-Bromo-4-methoxypicolinic acid is a compound with applications in chemical synthesis and pharmaceutical manufacturing. It serves as a key intermediate for the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. The substance has been synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This process has been successfully scaled up to approximately 70 kg/batch, showcasing its practical and scalable nature for industrial applications (Zhang et al., 2022).

Pharmaceutical Research and Drug Discovery

5-Bromo-4-methoxypicolinic acid derivatives have also found utility in drug discovery and development. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, has been identified as a crucial intermediate in drug discoveries. The compound's synthesis has been improved by introducing a telescoping process, which has reduced the number of isolation processes and increased the total yield, thereby facilitating a quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Safety And Hazards

Safety data sheets indicate that 5-Bromo-4-methoxypicolinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETHWISOHPPPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxypicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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